3-Tyr-奥曲肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

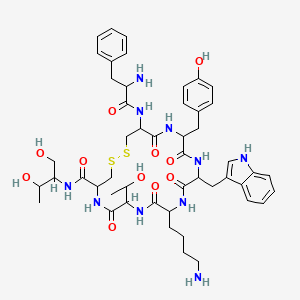

3-Tyr-octreotide is a modified form of the somatostatin analog octreotide . It is synthesized by incorporating a tyrosine residue at the third position of the Octreotide sequence . It is designed for specific targeting of cells that overexpress somatostatin receptors, especially subtype 2 (SST2), and can conjugate with various bifunctional chelators . It can also be labeled with imaging or therapeutic radionuclides .

Synthesis Analysis

The preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide was investigated in a study . The radiolabeled peptide exhibited a molar activity of 8.60 ± 0.76 GBq/µmol, with over 90% of radiochemical yield .

Molecular Structure Analysis

The molecular structure of 3-Tyr-octreotide is influenced by the modifications of the chelator . A series of [Tyr 3 ]octreotide conjugates were synthesized that consisted of different NOTA-based chelators with two to five carboxylate moieties .

Chemical Reactions Analysis

The chemical reactions involved in the preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide were studied . The findings indicated significant internalization of the radiolabeled peptide into glioma cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tyr-octreotide are influenced by the modifications of the chelator . The increased number of carboxylates on the NOTA-based chelators resulted in a reduced binding affinity and internalization .

科学研究应用

肿瘤检测和定位:3-Tyr-奥曲肽用于使用闪烁显像法检测和定位携带生长抑素受体的肿瘤,例如内分泌相关肿瘤和神经内分泌肿瘤。它已被证明可以定位患者的原发肿瘤和转移灶,有助于诊断和治疗计划 (Bakker 等人,1990 年),(Krenning 等人,1989 年)。

多价环状肽树状聚合物的合成:已对含有 3-Tyr-奥曲肽的多价树状环状肽的设计和合成进行了研究,结果表明其对表达于肿瘤细胞上的 SSTR2 受体(生长抑素受体亚型 2)具有增强的结合亲和力。这表明人们越来越有兴趣开发多价肽系统,以提高肿瘤靶向性和治疗效果 (Yim 等人,2009 年)。

肽受体放射性核素治疗 (PRRT):3-Tyr-奥曲肽用于 PRRT,这是一种针对无法手术或已转移的神经内分泌肿瘤患者的新型治疗方法。使用 3-Tyr-奥曲肽等放射性标记生长抑素类似物的 PRRT 已在肿瘤消退和症状改善方面显示出前景,且副作用相对较少且较轻 (Kwekkeboom 等人,2010 年)。

受体结合亲和力研究:包括 3-Tyr-奥曲肽在内的各种奥曲肽类似物已针对其对生长抑素受体的受体结合亲和力进行了研究,这对于诊断和治疗目的靶向生长抑素受体阳性肿瘤至关重要 (Dannoon,2009 年)。

体内和体外肿瘤评估:已对 3-Tyr-奥曲肽在内分泌胰腺肿瘤患者体内和体外对激素释放和肿瘤定位的影响进行了平行的评估。这种双重方法有助于评估 3-Tyr-奥曲肽在诊断和治疗特定肿瘤类型中的疗效 (Lamberts 等人,1990 年)。

作用机制

3-Tyr-octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels . Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone .

安全和危害

未来方向

Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .

属性

IUPAC Name |

10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCIROHUTQLZCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H66N10O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96608-80-9, 103667-46-5 |

Source

|

| Record name | Sdz 204-090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyr-octreotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。